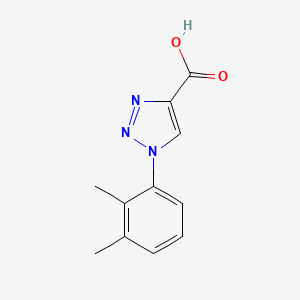
1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. Attached to this ring is a carboxylic acid group (-COOH) and a 2,3-dimethylphenyl group, which is a phenyl ring with methyl groups (-CH3) attached to the 2nd and 3rd positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the carboxylic acid group, and the 2,3-dimethylphenyl group. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the N1 and N2 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the presence of the phenyl ring would likely make the compound relatively nonpolar .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
1,2,3-Triazole derivatives, including "1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid", have been utilized in the synthesis of peptidomimetics and other biologically active compounds. For instance, Ferrini et al. (2015) described the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are crucial for creating triazole-based scaffolds. These scaffolds can be further elaborated into compounds showing significant biological activities, such as HSP90 inhibitors, which are important in cancer research and therapy Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: beyond the dimroth rearrangement. The Journal of Organic Chemistry, 80(5), 2562-2572..
Material Science and Organic Synthesis
In material science and organic synthesis, triazole derivatives are employed as intermediates to develop novel materials and chemical entities. The unique properties of triazoles, such as their ability to engage in various chemical reactions and their stability, make them valuable in creating complex molecules and polymers with specific functions. For example, the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives as reported by Zhou Zhi-ming (2010) demonstrates the utility of triazole compounds in constructing more complex molecular structures, which can have applications ranging from materials science to pharmaceuticals [Zhou Zhi-ming. (2010). Synthesis of 1,4-Disubstituted-1,2,3-triazole Derivatives. Chinese Journal of Synthetic Chemistry].
Photoreleasable Protecting Groups
Another notable application of derivatives related to "1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid" is in the development of photoreleasable protecting groups for carboxylic acids. The 2,5-dimethylphenacyl chromophore has been proposed as a new photoremovable protecting group for carboxylic acids, as described by Klan, Zabadal, and Heger (2000). This application is significant in synthetic chemistry, where protecting groups are used to temporarily mask functional groups during chemical reactions, and the ability to remove these protecting groups selectively using light adds a layer of control in synthetic processes Klan, Zabadal, & Heger. (2000). 2,5-Dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids. Organic Letters, 2(11), 1569-1571..
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-10(8(7)2)14-6-9(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCYZEXBYKHPTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



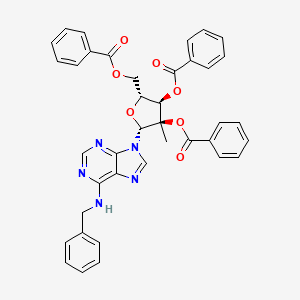

![4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]benzaldehyde](/img/structure/B1462152.png)





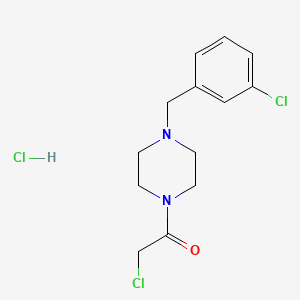
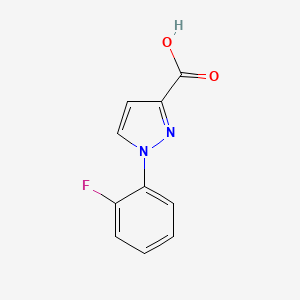
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)
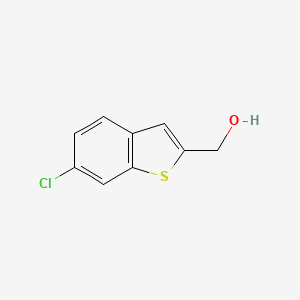
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)
